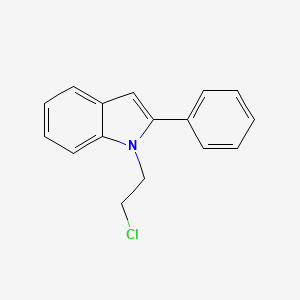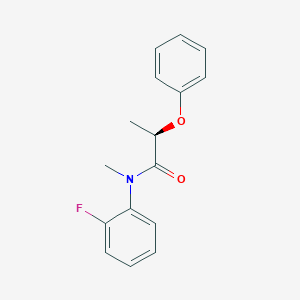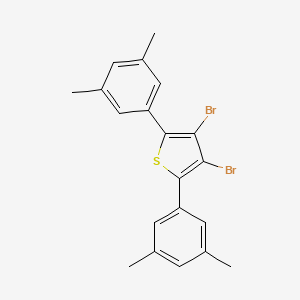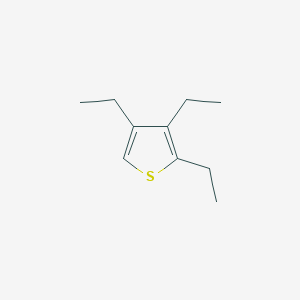
(Cyclobut-1-en-1-yl)(triphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclobut-1-en-1-yl)(triphenyl)silane is a chemical compound that features a cyclobutene ring attached to a silicon atom, which is further bonded to three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobut-1-en-1-yl)(triphenyl)silane typically involves the reaction of cyclobutene with triphenylsilane under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across the carbon-carbon double bond of cyclobutene. This reaction is often catalyzed by transition metals such as platinum or rhodium to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the hydrosilylation reaction under controlled conditions to ensure consistent product quality and yield. Industrial processes would also focus on optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
化学反应分析
Types of Reactions
(Cyclobut-1-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes. Substitution reactions can result in a wide range of organosilicon compounds with different functional groups.
科学研究应用
(Cyclobut-1-en-1-yl)(triphenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical characteristics.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive compounds or in drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用机制
The mechanism of action of (Cyclobut-1-en-1-yl)(triphenyl)silane in chemical reactions typically involves the interaction of the silicon atom with various reagents. The silicon atom’s ability to form stable bonds with both carbon and other elements allows for a wide range of chemical transformations. The cyclobutene ring can also participate in reactions, adding to the compound’s versatility.
相似化合物的比较
Similar Compounds
Cyclobutyl(trimethyl)silane: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(diphenyl)silane: Contains diphenylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(methyl)phenylsilane: Features a combination of methyl and phenyl groups attached to the silicon atom.
Uniqueness
(Cyclobut-1-en-1-yl)(triphenyl)silane is unique due to the presence of the cyclobutene ring and the triphenylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
922189-86-4 |
|---|---|
分子式 |
C22H20Si |
分子量 |
312.5 g/mol |
IUPAC 名称 |
cyclobuten-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |
InChI 键 |
BMUYIMFGWRDZPU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)
![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
